molecular formula C12H25BrS B1383429 12-Bromo-1-dodecanethiol CAS No. 176109-91-4

12-Bromo-1-dodecanethiol

Cat. No.: B1383429
CAS No.: 176109-91-4
M. Wt: 281.3 g/mol
InChI Key: GQIVVUUQQAXEMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

12-Br-1-DT is synthesized through a variety of methods, including the use of bromine, a halogen element, and a variety of organic compounds. A study by Rharmili et al. provides a detailed synthesis process, where the 12-bromo-dodecyl chain adopts an all-trans conformation apart from the gauche terminal C—C—C—Br fragment .


Molecular Structure Analysis

The molecular formula of 12-Bromo-1-dodecanethiol is C12H25BrS . The structure of the compound includes a 12-carbon chain with a bromine atom attached to one end and a thiol group (-SH) attached to the other .


Chemical Reactions Analysis

This compound is used in various scientific applications, including the study of biochemical and physiological effects, and its use in lab experiments. It plays a significant role in the formation and quality of self-assembled monolayers.


Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 281.3 g/mol. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Formation and Quality of Self-Assembled Monolayers

Rapid Formation by Microwave Irradiation The research by Dai et al. (2008) demonstrates a rapid method for preparing self-assembled monolayers of dodecanethiol on polycrystalline gold using microwave irradiation. The study highlights the formation of high-quality monolayers with low ionic permeability and excellent electrochemical blocking abilities.

Electrochemical Reductive Desorption and Oxidative Readsorption Kondo, Sumi, and Uosaki (2002) examined the electrochemical reductive desorption and oxidative readsorption of dodecanethiol self-assembled monolayers in an alkaline solution, providing insights into the electrochemical behaviors of these monolayers (Kondo, Sumi, & Uosaki, 2002).

Solvent Effects on Monolayer Quality Dai and colleagues (2008) investigated the effect of different solvents on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. The study found that certain solvents, such as ethanol-water mixtures and neat dodecanethiol liquid, are more effective in forming high-quality monolayers (Dai et al., 2008).

Applications in Material Synthesis

Nanosheet and Nanoparticle Synthesis Xu et al. (2012) utilized dodecanethiol in a surfactant-assisted synthesis process to create carbon-coated troilite FeS nanosheets, demonstrating its role in directing the growth of nanostructures and enhancing Li-storage properties (Xu et al., 2012).

Role in Nanoparticle Stabilization Castro and colleagues (2010) highlighted the role of dodecanethiol in stabilizing platinum nanoparticles synthesized through a two-phase method. The study elucidates the mechanism of formation and the electrocatalytic properties of these nanoparticles (Castro et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 1-Dodecanethiol, indicates that it causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

12-bromododecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVVUUQQAXEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alternations to the referenced procedure include the substitution of S-12-(2,5-dihydroxyphenyl)dodecyl ethanethioate with CH3(CO)S(CH2)12Br and K2CO3 for concentrated HCl, the reaction time was reduced from 12 h to 5 h and the product was purified by sublimation (−20° C. cold finger, 0.5 mmHg, 70° C. oil bath). Yield; 3.47 g, 12.32 mmol, 89%; 1H NMR (400.09 MHz, CDCl3) δ (ppm); 3.40 (t, 2H, 3JH—H=7.2 Hz, BrCH2), 2.51 (dt, 2H, 3JH—H=7.2 Hz, HSCH2), 1.84 (quintet, 2H, 3JH—H=7.2 Hz, BrCH2CH2), 1.60 (quintet, 2H, 3JH—H=7.2 Hz, HSCH2CH2), 1.44-1.26 (m, 17H, CH2 and SH t, 3JH—H=7.6 Hz). 13C NMR (100.60 MHz, CDCl3) δ (ppm); 45.14, 34.01, 32.80, 32.61, 29.45, 29.03, 28.85, 28.72, 28.33, 28.14, 26.84, 24.62.
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CH3(CO)S(CH2)12Br
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-Bromo-1-dodecanethiol
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